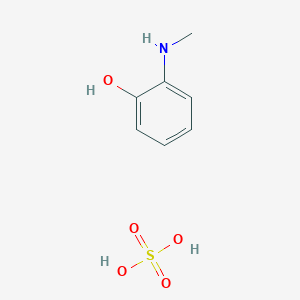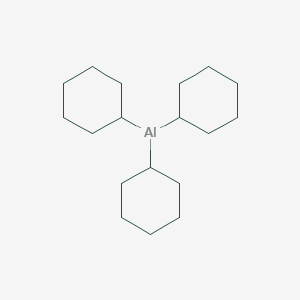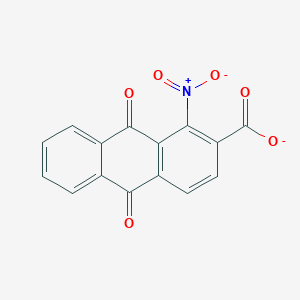
1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3-ethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-]: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge, with additional ethyl and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] typically involves multi-step organic reactions. One common method is the condensation of pyrrole-2-carboxaldehyde with formaldehyde in the presence of a base, followed by alkylation with ethyl and methyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, are used to isolate and refine the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA, leading to modifications that affect gene expression. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the methylene bridge and additional substituents.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Contains a single methyl group on the pyrrole ring.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Features an ethyl group on the nitrogen atom of the pyrrole ring.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] is unique due to its bis-pyrrole structure connected by a methylene bridge and the presence of both ethyl and methyl substituents. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
4758-81-0 |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
3-ethyl-5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H22N2O2/c1-5-12-10(3)14(18-16(12)8-20)7-15-11(4)13(6-2)17(9-21)19-15/h8-9,18-19H,5-7H2,1-4H3 |
InChI-Schlüssel |
MZZONQQGQVBCDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C=O)CC)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)

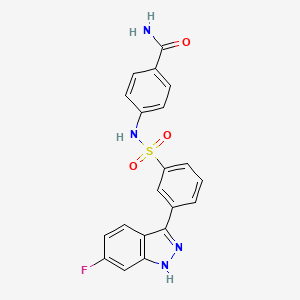
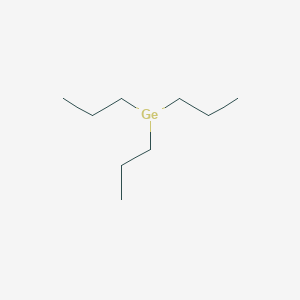
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
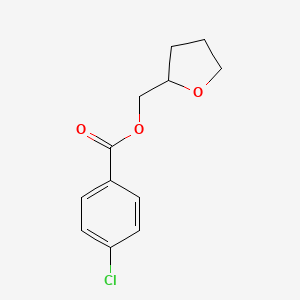


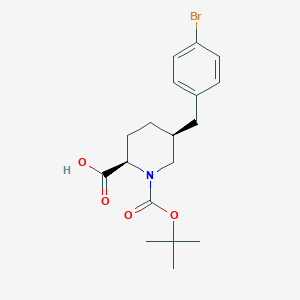
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
